N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(6-{[2-(2-methoxyphenyl)ethyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition results in the disruption of the signaling pathways mediated by these kinases, leading to the suppression of cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The c-Met pathway is involved in cell growth, survival, and migration, while the VEGFR-2 pathway is associated with angiogenesis . By inhibiting these pathways, the compound can exert antiproliferative effects and inhibit angiogenesis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . Furthermore, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding and dipole interactions, given the presence of nitrogen atoms in the triazole and pyridazine rings .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.
- Molecular Formula : C24H26N6O2
- Molecular Weight : 430.5 g/mol
- CAS Number : 873002-34-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Triazole derivatives often exhibit inhibitory effects on enzymes such as aromatase and carbonic anhydrase. These interactions can lead to significant therapeutic effects in conditions like cancer and metabolic disorders .
- Antimicrobial Activity : Research indicates that triazole-containing compounds can display antimicrobial properties against a range of pathogens, including bacteria and fungi .
Antimicrobial Activity
Studies have shown that triazole derivatives possess notable antimicrobial properties. For example:
- A study found that similar triazole compounds exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis .
- The presence of the methoxyphenethyl group in this compound may enhance its interaction with microbial targets.
Anticancer Activity
Triazoles are also recognized for their potential anticancer properties:
- Compounds with similar structures have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented:
- Research suggests that these compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .
Case Studies
Properties
IUPAC Name |
N-[2-[6-[2-(2-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-17-7-9-19(10-8-17)24(31)26-16-14-23-28-27-22-12-11-21(29-30(22)23)25-15-13-18-5-3-4-6-20(18)32-2/h3-12H,13-16H2,1-2H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKTHZTDMJVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.